Antithrombotic and Vasodilating Activity: Hexyl Azide Outperforms Most C2–C12 Alkyl Azides in Dual-Activity Screening
In a head-to-head screening of 28 structurally diverse organic azides for antithrombotic and blood pressure lowering activities in rats (60 mg/kg, p.o.), hexyl azide (compound 4) was one of only three compounds that exhibited peak activity in both assay systems [1]. The compound inhibited thrombus formation in mesenteric arterioles by >20% and produced a long-lasting (>6 h) blood pressure reduction of >10% [1]. In contrast, branched aliphatic azides (e.g., 2-azidopentane) and aliphatic carbonyl azide derivatives (e.g., benzoyl-azido-methane) exhibited only antithrombotic activity without significant vasodilating effects [1].
| Evidence Dimension | Inhibition of thrombus formation in mesenteric arterioles (rat model, 60 mg/kg p.o.) |
|---|---|
| Target Compound Data | Hexyl azide: >20% inhibition |
| Comparator Or Baseline | Other organic azides in 28-compound screen: 15 compounds showed significant antithrombotic effects; only 3 (including hexyl azide) showed peak activity in both antithrombotic and vasodilating assays; branched aliphatic and carbonyl azides showed only antithrombotic activity |
| Quantified Difference | Hexyl azide is among the top 3 of 28 compounds with dual activity (antithrombotic + vasodilating) |
| Conditions | In vivo rat model; oral administration at 60 mg/kg; thrombus formation measured in mesenteric arterioles; blood pressure measured in spontaneously hypertensive rats |
Why This Matters
Procurement of hexyl azide for NO-donor research or cardiovascular pharmacology studies is scientifically justified by its dual antithrombotic and vasodilating activity profile, which is not replicated by branched or carbonyl azide analogs.
- [1] Satyanarayana K, Rehse K, et al. NO donors with antithrombotic and vasodilating activities, Part 23. Organic azides. Archiv der Pharmazie, 1998, 331(6), 207–210. DOI: 10.1002/(sici)1521-4184(199806)331:6<207::aid-ardp207>3.0.co;2-5. View Source
